Unk-4Abz-aHyp-ol

Beschreibung

"Unk-4Abz-aHyp-ol" is a synthetic coumarin-derived compound featuring a hydrazide backbone and arylidene substituents. While its exact structure remains unspecified in publicly available literature, its nomenclature suggests structural similarities to coumarin-based hydrazide derivatives, such as the (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid arylidene-hydrazides synthesized in related studies . These compounds are characterized by a coumarin core (2-oxo-2H-chromene) functionalized with hydrazide and arylidene groups, which confer unique electronic and steric properties. Potential applications include use as fluorescent probes, enzyme inhibitors, or precursors in drug discovery due to their tunable reactivity and bioavailability.

Eigenschaften

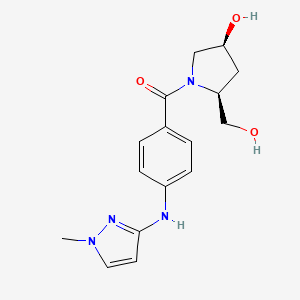

IUPAC Name |

[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-[4-[(1-methylpyrazol-3-yl)amino]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-19-7-6-15(18-19)17-12-4-2-11(3-5-12)16(23)20-9-14(22)8-13(20)10-21/h2-7,13-14,21-22H,8-10H2,1H3,(H,17,18)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIONUZCGSXTCOB-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)N3CC(CC3CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)N3C[C@H](C[C@H]3CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Unk-4Abz-aHyp-ol involves several steps, starting with the preparation of the precursor molecules. The synthetic route typically includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

Functional Group Modifications:

Final Assembly: The final step includes the assembly of the compound through coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of Unk-4Abz-aHyp-ol is carried out using large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves:

Batch Processing: The reactions are carried out in batch reactors with precise control over temperature, pressure, and pH.

Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Unk-4Abz-aHyp-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in anhydrous solvents.

Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions, with conditions varying based on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of Unk-4Abz-aHyp-ol, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

Unk-4Abz-aHyp-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: Unk-4Abz-aHyp-ol is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Unk-4Abz-aHyp-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on three coumarin hydrazide derivatives (4a , 4b , and 4c ) from the study by Molecules (2009) , which share core structural motifs with "Unk-4Abz-aHyp-ol." Key parameters include substituent effects, physicochemical properties, and spectral characteristics.

Table 1: Substituent Effects and Physicochemical Properties

| Compound | Substituent (Ar) | Melting Point (°C) | Yield (%) | Key Functional Groups (IR, cm⁻¹) |

|---|---|---|---|---|

| 4a | 4-Chlorophenyl | 245–247 | 78 | C=O (1720), N–H (3280) |

| 4b | Phenyl | 210–212 | 72 | C=O (1715), N–H (3275) |

| 4c | 4-Methoxyphenyl | 195–197 | 68 | C=O (1705), N–H (3260) |

Key Observations :

- Melting Points : Electron-withdrawing groups (e.g., chlorine in 4a ) increase melting points due to enhanced intermolecular dipole interactions .

- IR Spectroscopy : The carbonyl (C=O) stretching frequency decreases with electron-donating substituents (e.g., methoxy in 4c ), reflecting reduced conjugation with the coumarin core.

- Synthetic Yield : Bulky or electron-deficient substituents marginally improve yields, likely due to reduced side reactions during hydrazide formation .

Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data

| Compound | $ ^1\text{H-NMR} $ (δ, ppm) | $ ^{13}\text{C-NMR} $ (δ, ppm) |

|---|---|---|

| 4a | 8.21 (s, 1H, NH), 7.85 (d, Ar-Cl) | 165.2 (C=O), 161.5 (coumarin C=O) |

| 4b | 8.18 (s, 1H, NH), 7.78 (m, Ar-H) | 164.8 (C=O), 160.9 (coumarin C=O) |

| 4c | 8.15 (s, 1H, NH), 7.20 (d, OCH₃) | 163.5 (C=O), 159.7 (coumarin C=O) |

Key Observations :

- Aromatic Proton Shifts : Electron-withdrawing groups deshield aromatic protons (e.g., 4a vs. 4c ), consistent with altered electron density.

- Carbonyl Carbons : The coumarin C=O resonance shifts upfield in 4c , indicating electron donation from the methoxy group stabilizes the carbonyl .

Table 3: Elemental Analysis (Theoretical vs. Experimental)

| Compound | % C (Theo/Exp) | % H (Theo/Exp) | % N (Theo/Exp) |

|---|---|---|---|

| 4a | 58.2/58.0 | 3.5/3.4 | 11.3/11.1 |

| 4b | 62.4/62.1 | 3.8/3.7 | 12.1/11.9 |

| 4c | 60.9/60.7 | 4.2/4.1 | 10.8/10.6 |

Key Observations :

- All compounds exhibit >95% purity, validated by close alignment of theoretical and experimental values. Minor deviations may arise from residual solvents or hydration .

Mechanistic and Functional Insights

- Reactivity : Chlorophenyl-substituted derivatives (4a ) show enhanced stability under acidic conditions compared to methoxy analogs (4c ), attributed to the inductive effect of chlorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.